Product packaging for Nonane(Cat. No.:CAS No. 144637-82-1)

Nonane

Cat. No.: B130263
CAS No.: 144637-82-1
M. Wt: 128.25 g/mol
InChI Key: BKIMMITUMNQMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonane is a linear alkane hydrocarbon that serves as a versatile component in advanced research and development. Its primary research value lies in its application as a non-polar solvent in chemical synthesis, where it is used to dissolve other organic compounds in the production of specialized materials like adhesives, paints, and coatings . In fuel science, n-Nonane is a key subject of combustion studies and is used as a component in fuel blending for automotive and aviation sectors, where its properties help improve combustion efficiency and are integral to the study of emission profiles . Research into its thermodynamic properties, including density and heat capacity over wide temperature and pressure ranges, is critical for modeling and optimizing industrial processes . Furthermore, its role extends to materials science, where it has been identified as a positive influencer on the viscosity index of lubricating oils, thereby enhancing their thermal stability and performance . As a chemical intermediate, n-Nonane is involved in the synthesis of other hydrocarbons, as well as specialty chemicals for fragrances and biodegradable detergents . This compound is for use in laboratory and research settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3C-(CH2)7-CH3<br>C9H20<br>C9H20 B130263 Nonane CAS No. 144637-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIMMITUMNQMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20, Array
Record name N-NONANE
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Record name NONANE
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Record name nonane
Source Wikipedia
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DSSTOX Substance ID

DTXSID9025796
Record name Nonane
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Molecular Weight

128.25 g/mol
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Physical Description

N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86 °F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

303.4 °F at 760 mmHg (NTP, 1992), 150.47 °C, 149.00 to 152.00 °C. @ 760.00 mm Hg, 150.8 °C, 303 °F
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Record name Nonane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NONANE
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Record name NONANE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Nonane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0466.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

88 °F (NTP, 1992), 31 °C, 88 °F (31 °C) (Closed Cup), 31 °C c.c., 88 °F
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Nonane
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URL https://www.cdc.gov/niosh/npg/npgd0466.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 0.220 mg/L at 25 °C, Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide, 0.00022 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00002 (very poor), Insoluble
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Record name N-NONANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nonane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NONANE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0466.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.718 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7176 g/cu cm at 20 °C, Relative density (water = 1): 0.7, 0.718, 0.72
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-NONANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NONANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Nonane
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URL https://www.cdc.gov/niosh/npg/npgd0466.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.41 (Air = 1), Relative vapor density (air = 1): 4.4, 4.41
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

3.22 mmHg at 68 °F ; 10 mmHg at 100.4 °F (NTP, 1992), 4.45 [mmHg], 4.45 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.59, 3 mmHg
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0466.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid

CAS No.

111-84-2, 61193-19-9, 66039-00-7
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Melting Point

-60 °F (NTP, 1992), -53.47 °C, -51 °C, -60 °F
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Synthetic Methodologies and Industrial Production of Nonane

Established Synthetic Routes to n-Nonane

The primary methods for obtaining n-nonane on an industrial scale involve the processing of crude oil and the chemical transformation of related hydrocarbons.

Fractional Distillation of Petroleum Hydrocarbons

Fractional distillation is a fundamental process in petroleum refining, serving as a key method for the industrial isolation of n-nonane. wikipedia.orgnih.gov Crude oil, a complex mixture of hydrocarbons, is separated into various fractions based on the distinct boiling points of its components. wikipedia.orgfishersci.cafishersci.co.uk Nonane (B91170), with a boiling point ranging from approximately 150.4 to 151.0 °C, is primarily obtained as a component of the kerosene (B1165875) distillate fraction. wikipedia.orgwikipedia.orgfishersci.ca

The process involves heating crude oil to high temperatures, typically around 425 °C, to vaporize its constituents. fishersci.ca The vaporized hydrocarbons then ascend a distillation tower or fractionating column, where they cool and condense at different temperature levels according to their boiling points. fishersci.cafishersci.co.uk This separation leverages the varying intermolecular forces, specifically London dispersion forces, among the hydrocarbon molecules. fishersci.ca While fractional distillation is effective in separating n-nonane, achieving high purity can involve additional steps, such as alternating fractional distillation with fractional crystallization. fishersci.nl

Table 1: Boiling Points of Selected n-Alkanes

AlkaneMolecular FormulaBoiling Point (°C) fishersci.ca
PentaneC5H1236.1
Hexane (B92381)C6H1468.7
HeptaneC7H1698.4
Octane (B31449)C8H18125.7
This compoundC9H20150.8
DecaneC10H22174.0

Hydrogenation of C9 Olefins

The hydrogenation of C9 olefins, such as nonene, represents another significant synthetic route for producing this compound. wikipedia.orgnih.gov This process involves the addition of hydrogen across the carbon-carbon double bonds present in the olefin molecules, converting them into saturated alkanes. Catalytic hydrogenation is widely employed in this transformation. ereztech.comnih.gov

Various catalysts are utilized in this process, including noble metals like platinum and palladium, as well as nickel, typically supported on aluminum oxide. nih.gov Research also highlights the use of biowaste-derived cobalt catalysts, which can facilitate the hydrogenation of terminal C=C double bonds under mild conditions, such as in water or methanol (B129727) at 40-60 °C. nih.gov For internal olefins, higher temperatures (e.g., 150 °C) and pressures (e.g., 40 bar H2) may be required. nih.gov

Industrial hydrogenation processes for C9 fractions, often found in petroleum resins, can operate at pressures ranging from approximately 30 to 300 Kg/cm² (preferably 100-200 Kg/cm²) and temperatures between 150 and 320 °C (preferably 200-300 °C). nih.gov Some advanced processes may involve multiple stages, with varying reaction temperatures (e.g., 150-230 °C in the first step and 190-260 °C in the second step) and pressures (20-70 bar) to optimize conversion and selectivity. nih.gov

Alkylation Processes in Hydrocarbon Synthesis

Alkylation is a chemical process that involves the transfer of an alkyl group to a molecule, leading to the formation of larger hydrocarbons. thegoodscentscompany.com In the context of hydrocarbon synthesis, alkylation is particularly important in refineries for producing high-octane gasoline components by combining lighter molecules, such as isobutane (B21531) and low molecular weight olefins. thegoodscentscompany.com This process typically yields branched-chain alkanes, which are isomers of straight-chain alkanes like n-nonane. The reaction is commonly catalyzed by strong acids, including sulfuric acid or hydrofluoric acid. thegoodscentscompany.com

While industrial alkylation primarily focuses on producing branched isomers for fuel applications, the underlying principle of carbon-carbon bond formation through alkylation contributes to the broader field of hydrocarbon synthesis, which can, in principle, lead to the formation of C9 hydrocarbon chains. However, for the direct industrial production of linear n-nonane, fractional distillation and hydrogenation of C9 olefins are more established and direct routes.

Advanced Production Techniques and Feedstock Innovation

Ongoing research and technological advancements are exploring more efficient and sustainable methods for this compound production, including optimized cracking processes and novel methane-based synthesis routes.

Catalytic Hydrocarbon Cracking for this compound Production

Catalytic hydrocarbon cracking is a significant method for producing this compound and other valuable shorter-chain hydrocarbons from larger, less valuable ones. wikipedia.orgwikipedia.orgereztech.com This industrial process breaks down long-chain hydrocarbon molecules, often sourced from the naphtha or gas oil fractions of crude oil, into a mixture of smaller alkanes and alkenes. ereztech.comwikipedia.org

Modern catalytic cracking processes typically employ zeolites as catalysts, which are complex aluminosilicates. wikipedia.orgwikipedia.org The reaction conditions involve heating the hydrocarbon feedstock to high temperatures, commonly ranging from 470-550 °C ereztech.com, 500 °C wikipedia.orgwikipedia.org, or even 600-700 °C wikipedia.org, to vaporize them. These vapors then pass over the hot powdered catalyst. ereztech.comwikipedia.orgwikipedia.org Zeolites are specifically chosen for their ability to yield a high percentage of hydrocarbons with 5 to 10 carbon atoms, making them particularly useful for gasoline production, which includes this compound. wikipedia.orgwikipedia.org

Unlike thermal cracking, which relies on high temperatures and pressures and often produces a higher proportion of alkenes, catalytic cracking proceeds through the formation of ionic species known as carbocations on the catalyst surface. wikipedia.orgfishersci.ca This mechanism favors the production of shorter, often branched-chain alkanes, contributing to higher octane numbers in gasoline. fishersci.ca The process is not a single, unique reaction but rather a random breaking of carbon-carbon bonds, resulting in a diverse mixture of products. wikipedia.org

Methane-Based Synthesis Approaches

Methane-based synthesis approaches represent an area of significant research and development for the production of hydrocarbons, including this compound, particularly given the abundance of natural gas. wikipedia.orgwikiwand.com While traditional methods often involve the indirect conversion of methane (B114726) into syngas (a mixture of carbon monoxide and hydrogen) at high temperatures, followed by processes like Fischer-Tropsch synthesis to produce liquid hydrocarbons, direct conversion methods are gaining attention for their potential efficiency. wikiwand.comcharchem.org

Fischer-Tropsch synthesis, using catalysts such as cobalt-based formulations at lower temperatures (e.g., 180-240 °C), can produce a range of hydrocarbons, including linear alkanes, iso-alkanes, and alpha-olefins. charchem.org This indirect route leverages the conversion of syngas, derived from methane, into longer-chain hydrocarbons.

More advanced and environmentally conscious approaches focus on the direct conversion of methane into higher-value chemicals and fuels under milder conditions. This includes photocatalytic non-oxidative conversion of methane, which aims to activate the inert C-H bonds in methane using light energy, potentially reducing reaction temperatures and avoiding catalyst deactivation. wikiwand.com Research has shown that methyl radicals formed during such processes can couple to form ethane, suggesting a pathway for building longer hydrocarbon chains. wikiwand.com Furthermore, studies have demonstrated the synthesis of methane and heavier hydrocarbons, including this compound, under extreme conditions mimicking Earth's mantle, such as 2 and 4 GPa and 1200 °C, using systems like graphite-iron-serpentine. nih.gov Homogeneous catalysis, utilizing catalysts like scandium, has also been explored for the hydromethylation of olefins with methane, illustrating another avenue for extending carbon chains. fishersci.nl

Table 2: Key Parameters for Catalytic Cracking

ParameterTypical Range wikipedia.orgereztech.comwikipedia.orgwikipedia.org
Temperature470-700 °C
CatalystZeolites (Aluminosilicates)
ProductsShorter alkanes, alkenes
MechanismIonic (carbocations)

This compound, a straight-chain alkane composed of nine carbon atoms (C9H20), is a colorless liquid characterized by a gasoline-like odor. It is a saturated hydrocarbon, meaning it possesses the maximum number of hydrogen atoms bonded to each carbon atom fastercapital.comnih.gov. This compound plays a significant role in various industrial applications, including its use as a fuel additive to enhance octane ratings, a solvent in the production of paints, coatings, and adhesives, and as a chemical feedstock for synthesizing high-value chemicals like plasticizers and antioxidants fastercapital.com.

Elucidation of Nonane Reaction Mechanisms and Chemical Transformations

Fundamental Combustion Kinetics of n-Nonane

The combustion of n-nonane is a complex process involving numerous elementary reactions, crucial for understanding its performance as a fuel.

Analysis of Ignition Delay Times for Nonane (B91170) Isomers

Ignition delay time (IDT) is a critical parameter for evaluating the autoignition characteristics of fuels scilit.com. Studies have investigated the ignition delay times of various this compound isomers, revealing significant differences based on their molecular structure. For instance, 2,2,4,4-tetramethylpentane (B94933) (a highly branched this compound isomer) exhibits considerably longer ignition delay times than n-nonane, particularly in the negative temperature coefficient (NTC) region. This difference can be as much as an order of magnitude under certain conditions, such as at 1000/T = 1.3 for 1.0 MPa and Φ = 1.0, where n-nonane's IDT is 3.6 ms (B15284909) compared to 29.9 ms for 2,2,4,4-tetramethylpentane jst.go.jp. The formation of cyclic ethers in highly branched structures, which inhibits the increase of hydroxyl (OH) radicals and thus chain branching reactions, is believed to contribute to these longer delay times jst.go.jp.

The degree of carbon chain branching in alkanes has been shown to lower the reactivity of the fuel and increase the ignition delay time colab.wstandfonline.com. This is consistent with the observation that highly branched C16H34 isomers exhibit an exponential increase in ignition delay (both cool-flames and main combustion) as the number of branched methyl groups increases tandfonline.com.

Table 1: Comparative Ignition Delay Times for this compound Isomers

IsomerConditions (1000/T, MPa, Φ)Ignition Delay Time (ms)Reference
n-Nonane1.3, 1.0, 1.03.6 jst.go.jp
2,2,4,4-tetramethylpentane1.3, 1.0, 1.029.9 jst.go.jp

Investigations into Low-Temperature Oxidation Pathways of n-Nonane

Understanding the low-temperature oxidation pathways of n-nonane is crucial for developing accurate chemical kinetic models researchgate.netnih.gov. Detailed chemical kinetic models are essential for comprehending the combustion performance of hydrocarbon fuels and studying complex chemical reaction networks researchgate.netnih.gov. New detailed mechanisms for the low-temperature combustion of n-nonane have been proposed and verified, demonstrating their ability to predict ignition delay combustion characteristics across a wide range of conditions researchgate.netnih.govfigshare.com. These mechanisms can also reproduce the negative-temperature-coefficient (NTC) behavior observed in n-nonane ignition nih.gov.

Studies involving jet-stirred reactors (JSR) have experimentally investigated the oxidation of n-nonane over various conditions, providing fundamental data for validating combustion mechanisms nih.govacs.org. These investigations analyze the evolution of concentrations of key components such as n-nonane, ethylene (B1197577) (C2H4), methane (B114726) (CH4), formaldehyde (B43269) (CH2O), carbon monoxide (CO), carbon dioxide (CO2), hydrogen (H2), and water (H2O) nih.govacs.org. Ethylene is identified as a dominant product of n-nonane thermal decomposition uga.edu.

Detailed Reaction Mechanism Studies in this compound Combustion

Detailed chemical kinetic reaction mechanisms have been developed to describe the pyrolysis and oxidation of n-alkanes, including n-nonane, covering both high-temperature and low-temperature reaction pathways epa.govllnl.govosti.gov. These mechanisms are often based on previous models for primary reference fuels like n-heptane and iso-octane, utilizing reaction classes epa.govllnl.govosti.gov.

For n-nonane combustion, new mechanisms, such as Model v1 (based on AramcoMech 1.3, including 1200 species and 4615 reactions) and Model v2 (based on AramcoMech 3.0, including 1506 species and 6068 reactions), have been developed acs.orgnih.gov. These models are validated through extensive comparisons with experimental data from various laboratory devices, including shock tubes, flow reactors, and jet-stirred reactors epa.govllnl.gov.

Sensitivity analyses are performed to identify key reactions influencing the ignition mechanism researchgate.netnih.gov. For instance, in the new mechanisms, the reaction class ROOH = RO + OH (e.g., s46C9H20O2 ⇒ OH + s170C9H19O in Model v1) is identified as having the maximum promoting effect on n-nonane ignition nih.gov. Conversely, the reaction class ROO = QOOH (e.g., s12C9H20O2 ⇒ s49C9H20O2 in Model v1) exhibits the greatest inhibition of ignition nih.gov.

Table 2: Key Reaction Classes in n-Nonane Ignition

Reaction ClassEffect on IgnitionExample (Model v1)Reference
ROOH = RO + OHPromotings46C9H20O2 ⇒ OH + s170C9H19O nih.gov
ROO = QOOHInhibitings12C9H20O2 ⇒ s49C9H20O2 or c9h20o2-4 = c9ooh4-2 nih.gov

Catalytic Reactions Involving this compound

This compound can participate in various catalytic transformations, either as a reactant or as a reaction medium.

This compound as a Reaction Medium in Organometallic and Catalytic Transformations (e.g., CO2 Hydrogenation, Ullman Reaction)

This compound can serve as a reaction medium in various organometallic and catalytic transformations due to its properties as a non-polar solvent energyeducation.casigmaaldrich.com.

CO2 Hydrogenation: this compound has been investigated as a solvent in the liquid-phase hydrogenation of carbon dioxide (CO2) to form methane (CH4) or methanol (B129727) (CH3OH) sigmaaldrich.comresearchgate.netsciopen.commdpi.com. In studies involving Ru-Co3O4 catalysts for CO2 hydrogenation to methane, solvents including n-nonane have shown significant effects on catalytic performance researchgate.net. While decalin and isooctane (B107328) demonstrated higher activity and selectivity in some cases, the role of n-nonane as a reaction medium is noted researchgate.net. Similarly, n-decane, a longer chain alkane, has been used as a solvent in the homogeneous metal-catalyzed hydrogenation of CO2 to methanol mdpi.com. The use of this compound as a solvent for CO2 hydrogenation to CH3OH in the presence of a copper catalyst has also been explicitly mentioned sigmaaldrich.com.

Ullmann Reaction: The Ullmann reaction, which involves the formation of a carbon-carbon bond between two aromatic nuclei, typically requires high temperatures (above 200 °C) and finely divided copper acs.orgtaylorandfrancis.com. While traditionally carried out in polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) acs.orgtaylorandfrancis.com, this compound can potentially serve as a reaction medium for certain variations or in specific contexts where a non-polar environment is preferred. The Ullmann reaction often involves the formation of a cuprate (B13416276) intermediate and copper halide as a byproduct acs.org. Although the provided information does not explicitly detail this compound's use as a solvent in the classic Ullmann homocoupling, its general use as a solvent in organic synthesis suggests its potential utility in specific Ullmann-type reactions or related organometallic coupling reactions where a non-polar solvent is suitable sigmaaldrich.comopenstax.org.

Table 3: this compound's Role in Catalytic Transformations

Reaction TypeThis compound's RoleCatalysts/Conditions (if specified)Reference
CO2 HydrogenationSolventCopper catalyst (for CH3OH formation), Ru-Co3O4 (for CH4 formation) sigmaaldrich.comresearchgate.net
Ullmann ReactionReaction MediumCopper (general Ullmann reaction) sigmaaldrich.com

This compound in Advanced Organic Synthesis

In advanced organic synthesis, this compound's role is multifaceted, extending beyond its common perception as a simple solvent or fuel component. Its controlled chemical transformations yield valuable precursors, and its physical properties make it an effective diluent in complex industrial processes.

Role as a Reagent in Complex Organic Reactions

While this compound itself is a saturated hydrocarbon and not typically employed as a direct reagent in the intricate bond-forming steps of complex organic synthesis, it serves as a crucial starting material or precursor in processes that yield compounds subsequently utilized as reagents. One significant transformation involves the conversion of this compound into primary alcohols through hydroformylation. This reaction, which incorporates carbon monoxide and hydrogen, results in the formation of alcohols with varying carbon chain lengths, such as 1-nonanol. These primary alcohols are versatile building blocks in organic synthesis, capable of undergoing further transformations like oxidation, esterification, or halogenation to construct more complex molecular architectures. This compound's role as a precursor in such processes highlights its indirect, yet fundamental, contribution to the broader scope of advanced organic synthesis fastercapital.com.

This compound as a Diluent in Polymerization and Oligomerization Processes

This compound's properties, including its low reactivity, high boiling point, and ability to dissolve non-polar compounds, make it an effective and widely used diluent in various polymerization and oligomerization processes fastercapital.comatomscientific.com. In these industrial applications, this compound provides an inert medium that facilitates reaction control, heat dissipation, and product handling without participating in the primary chemical reactions.

A prominent application is in the manufacturing of polyethylene (B3416737), particularly in slurry processes for high-density polyethylene (HDPE) production. Here, this compound acts as a diluent, suspending the catalyst (e.g., Ziegler-Natta catalysts) and monomer (ethene) as polymerization proceeds. The polymer forms as a slurry, from which the diluent can be separated and recycled europa.euessentialchemicalindustry.org. This compound is also utilized as a diluent in specific oligomerization reactions, such as the chromium-catalyzed selective oligomerization of ethylene, where it can be added as a standard for analytical purposes rsc.orgstanford.edu. Its consistent quality and purity are crucial for ensuring reliable and reproducible results in these large-scale industrial syntheses atomscientific.com.

The table below summarizes key physical properties of this compound relevant to its function as a diluent:

PropertyValue
Chemical FormulaC₉H₂₀
Molar Mass128.259 g/mol
AppearanceColorless liquid
OdorGasoline-like
Density0.718 g/mL
Boiling Point150.4 to 151.0 °C
Solubility in WaterInsoluble
ReactivityLow reactivity, non-reactive nature

Computational and Theoretical Studies of Nonane Isomers and Molecular Dynamics

Graph Spectral Analysis and Topological Descriptors of Nonane (B91170) Isomers

Chemical graph theory provides a powerful framework for representing and analyzing the structural arrangements of molecules. In this approach, molecules are depicted as graphs where carbon atoms are represented as vertices and the covalent bonds between them as edges. ifmo.ru This graphical representation allows for the application of mathematical tools, such as graph spectral analysis, to derive quantitative descriptors of molecular structure.

Graph spectral analysis involves computing various spectral parameters from the adjacency matrix of a molecular graph. Key parameters include eigenvalues, spectral radius (representing the highest energy level of a molecule in quantum chemistry), spectral gap (the difference between the largest and second-largest eigenvalues, related to molecular stability), and graph energy (the sum of absolute eigenvalues). ifmo.ru These parameters serve as topological descriptors, which are numerical values derived from the molecular graph that characterize its topology and can be correlated with physicochemical properties. ifmo.rukg.ac.rsbiointerfaceresearch.com

For the 35 structural isomers of this compound, graph spectral analysis has been employed to compute these spectral parameters and establish their relationship with properties like density. A recent study, for instance, computed the spectral parameters for all this compound isomers and found a strong positive correlation between the "spectral gap" and the density of these isomers, with a correlation coefficient of 0.80398. ifmo.ru This suggests that the spectral gap is closely associated with the density of this compound isomers.

Beyond spectral parameters, other topological descriptors are also utilized to differentiate this compound isomers and predict their properties. The Wiener index (W) and the average distance connectivity index (J) are prominent examples. The J index has been shown to offer a "sharpened" vision compared to the Wiener index, providing better discrimination among this compound isomers by reducing degeneracy. kg.ac.rs Additionally, novel topological indices based on neighborhood degree sums have been developed and applied in quantitative structure-property relationship (QSPR) analyses for alkanes, including this compound, demonstrating their efficiency in modeling various physical and chemical properties. biointerfaceresearch.comarxiv.org

The correlation between spectral parameters and density for this compound isomers is summarized in the following table:

Spectral ParameterCorrelation Coefficient with Density ifmo.ru
Spectral Gap0.80398

Molecular Modeling and Simulation of this compound Conformations and Interactions

Molecular modeling (MM) and molecular dynamics (MD) simulations are indispensable computational tools for investigating the structure, dynamics, and thermodynamic properties of molecular systems, including this compound. acs.org These methods allow researchers to observe molecular behavior over time, providing insights into conformational changes and intermolecular interactions that are difficult to probe experimentally.

For this compound, MD simulations have been extensively used to explore various phenomena:

Nucleation Studies: Molecular dynamics simulations have been employed to investigate vapor-liquid nucleation in binary systems, such as n-nonane/methane (B114726) mixtures. These studies reveal the formation of critical clusters, which are often inhomogeneous, and provide insights into the real-time physics of the nucleation process. researchgate.netresearchgate.netnih.gov

Interfacial Behavior: Simulations have shed light on the behavior of this compound at interfaces. For instance, atomistic MD simulations have studied ternary systems involving water, this compound, and ionic liquids. These studies demonstrated that ionic liquids tend to disperse into the aqueous phase and accumulate at the this compound-aqueous ionic liquid interface, effectively reducing the interfacial tension and facilitating mixing between the two phases. nih.govacs.org

Adsorption in Complex Systems: The adsorption of n-nonane in the lamellar phase of nonionic surfactants has been investigated using configurational-bias Monte Carlo simulations. These findings indicate that n-nonane molecules preferentially load near the center of the bilayer, leading to an increase in the bilayer thickness. researchgate.net

The accuracy of these simulations heavily relies on the force fields used to describe atomic interactions. For n-nonane, models like the Transferable Potentials for Phase Equilibria (TraPPE) force field have been proven accurate. This model describes this compound using Lennard-Jones sites for CH2 or CH3 groups, with fixed bond lengths, harmonic potentials for bond angles, and torsion potentials for dihedral angles, allowing for accurate simulation of phase equilibrium data and stability limits. aip.org Such simulations can predict the classical thermodynamic spinodal for n-nonane, with results consistent with experimental data for homologous n-alkane series. aip.org

Quantum Chemical Calculations for Energetic and Spectroscopic Properties of this compound

Quantum chemical (QC) calculations, including ab initio methods and Density Functional Theory (DFT), are fundamental for predicting and understanding the electronic structure, energetic profiles, and spectroscopic properties of molecules. nih.govresearchgate.net These methods solve the electronic Schrödinger equation to determine the potential energy surface, from which equilibrium structures, transition states, and various molecular properties can be derived. acs.org

For this compound and its isomers, quantum chemical calculations provide crucial insights into:

Energetic Properties: DFT calculations are widely used to predict the relative energies and stabilities of different this compound isomers. This includes determining heats of formation and activation energies for interconversion pathways between isomers. orientjchem.orgubbcluj.ro The stability of isomers can be linked to factors such as the delocalization of electron density, a principle observed in DFT studies of other molecular systems like fullerenes. acs.org

Spectroscopic Properties: QC methods are invaluable for simulating and interpreting various spectroscopic data, aiding in compound identification and structural elucidation. nih.gov

Infrared (IR) Spectroscopy: IR spectra, which probe molecular vibrations, can be calculated from quantum chemistry by expanding the potential energy surface around minimum energy structures. These calculations yield harmonic vibrational frequencies, which are often scaled to match experimental data. nih.govslideshare.net

Raman Spectroscopy: Similar to IR, Raman spectra provide information about molecular vibrations and can be computed using DFT methods, converting Raman scattering activities into intensities for comparison with experimental observations. slideshare.netdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR shielding tensors and internuclear couplings can be computed using DFT, often employing specific basis sets such as B3LYP/6-311++G(d,p). These theoretical NMR parameters are then compared with experimental ¹H and ¹³C NMR chemical shifts to validate computational models and assist in the assignment of complex spectra. nih.govdergipark.org.trresearchgate.netscispace.com

These computational approaches provide a detailed understanding of this compound's intrinsic properties, contributing significantly to the broader field of hydrocarbon chemistry.

Synthesis and Functionalization of Nonane Derivatives

Bicyclo[3.3.1]nonane and Related Bridged Systems

Bicyclo[3.3.1]this compound (C9H16) is a bridged bicyclic hydrocarbon that has garnered significant attention in organic synthesis due to its unique "chair-chair" conformation and potential as a building block for complex molecules. nih.govect-journal.kzsemanticscholar.org

Stereoselective synthesis of bicyclo[3.3.1]this compound frameworks is a challenging yet attractive area in organic chemistry. Organocatalysis has emerged as a powerful tool for constructing enantioenriched molecules with bicyclo[3.3.1]this compound units. researchgate.net

Michael Addition: Intramolecular Michael addition reactions have been successfully employed to construct 2-azabicyclo[3.3.1]this compound systems. For instance, Heathcock and coworkers utilized this strategy in their synthetic studies of macrocyclic diamine alkaloids like sarain A. The synthesis involved the stereoselective connection of functionalized units, where a lithium enolate reacted with an α,β-unsaturated ester to yield a Michael adduct as a single diastereomer. oup.com

Aldol (B89426) Condensation: While not explicitly detailed as a standalone strategy for bicyclo[3.3.1]this compound in the search results, aldol-type reactions are fundamental in forming carbon-carbon bonds and can be integrated into more complex cascade sequences for constructing such ring systems.

Cascade Reactions: Cascade reactions, often organocatalytic, are highly effective for the stereoselective synthesis of bicyclo[3.3.1]nonanes and their heteroatom-containing derivatives. researchgate.net For example, a two-base cascade reaction has been reported to yield enantiomerically pure bicyclo[3.3.1]nonanes from α,β-unsaturated aldehydes and dimethyl 1,3-acetonedicarboxylate. skemman.is Another approach involves an asymmetric cascade reaction to synthesize enantioselective bicyclic ketals from 2-hydroxyphenylboronic acid and enones. rsc.org

The incorporation of heteroatoms (like nitrogen or oxygen) into the bicyclo[3.3.1]this compound framework leads to compounds with diverse biological activities and applications.

Azabicyclo[3.3.1]nonanes: These nitrogen-containing bicyclic systems are found in various natural products and drugs. rsc.org

2-Azabicyclo[3.3.1]nonanes: Synthetic studies of macrocyclic diamine alkaloids like sarain A and madangamines describe the synthesis of 2-azabicyclo[3.3.1]nonanes, often fused with N-heterocycles. Strategies include intramolecular Michael addition and radical cyclization. oup.comoup.com

3-Azabicyclo[3.3.1]nonanes: These derivatives can be synthesized via a one-pot tandem Mannich annulation directly from aromatic ketones, paraformaldehyde, and dimethylamine, achieving good yields (up to 83%). rsc.org

9-Azabicyclo[3.3.1]nonanes: The preparation of 9-azabicyclo[3.3.1]this compound involves reactions such as the condensation of glutaraldehyde (B144438) and acetone (B3395972) dicarboxylic acid with benzylamine, followed by hydrogenation. orgsyn.org

Diazabicyclo[3.3.1]nonanes: These compounds, often referred to as bispidines, are crucial scaffolds in medicinal chemistry due to their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). ontosight.ainih.gov

3,7-Diazabicyclo[3.3.1]nonanes: A common synthetic route involves a double Mannich reaction. For example, 3,7-diazabicyclo[3.3.1]this compound compounds can be prepared by reacting a dicarboxylic acid ester with a pyridine (B92270) aldehyde and a primary amine in a first step, followed by reaction of the resulting piperidone with formaldehyde (B43269) and another primary amine. google.com Another method involves Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines, followed by Wolff-Kishner reduction. ect-journal.kzsemanticscholar.org These derivatives typically adopt a "chair-chair" conformation. ect-journal.kzsemanticscholar.org

Transannular reactions are intramolecular reactions that occur across a ring, often facilitated by the unique geometry of bridged bicyclic systems like bicyclo[3.3.1]this compound. The "chair-chair" conformation of bicyclo[3.3.1]this compound derivatives, particularly those with heteroatoms, can promote such reactions. For instance, in 3,7-diazabicyclo[3.3.1]this compound derivatives, the spatial arrangement of the piperidine (B6355638) rings in a "chair-chair" conformation is key to their structural and reactivity profiles. ect-journal.kzsemanticscholar.org While specific transannular reactions were not detailed in the search results, the conformational aspects are critical for understanding potential cyclization mechanisms within these bridged systems.

The construction of fused and spirocyclic This compound (B91170) frameworks expands the structural diversity of this compound derivatives, leading to compounds with unique properties.

Diels-Alder Reaction: This cycloaddition reaction is a powerful tool for forming cyclic systems. A method for synthesizing fused spiro[4.4]-nonane-dione derivatives utilizes a Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile, followed by immediate aromatization of the adduct. acs.orgnih.gov

Metathesis: While not explicitly detailed for this compound frameworks in the search results, olefin metathesis reactions (e.g., Ring-Closing Metathesis, RCM) are widely used in organic synthesis to construct various cyclic and polycyclic systems, including spirocycles.

Other Methodologies for Spirocyclic this compound Frameworks:

Oxidative Cyclization: A new synthesis of 2-oxa-7-azaspiro[3.5]this compound involves oxidative cyclization of o-cycloalkylaminoacetanilides using Oxone® in formic acid. nih.govresearchgate.net

Nitrile Lithiation/Alkylation and 1,4-Addition: The synthesis of N-protected methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]this compound) and spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems has been developed using nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes followed by reduction and cyclization. researchgate.net

Functionalized this compound Derivatives and Their Utility in Materials Science

Functionalized this compound derivatives find applications in various material science contexts, leveraging their unique chemical and physical properties.

Phenyl-nonane derivatives, characterized by a phenyl group attached to a this compound chain, are alkylbenzenes with a molecular formula of C15H24. They exhibit both aromatic and aliphatic properties, are colorless liquids with high boiling points, and are utilized in various industrial applications. ontosight.ai

Synthetic Lubricants: Phenyl-nonane and its derivatives are employed in the production of synthetic lubricants, particularly for high-temperature applications, due to their thermal stability and lubricity. ontosight.ai Alkylated polyphenyl ethers, which contain phenyl groups and alkyl chains, are also studied as high-performance synthetic lubricants, exhibiting good thermal and radiation resistance. mdpi.com The length and number of alkyl chains in these derivatives can influence their tribological properties, including friction coefficients. mdpi.com Synthetic lubricants derived from oligomerization of alpha-olefins, such as 1-nonene (B85954), are also known. google.com

Environmental Biogeochemistry and Microbial Degradation of Nonane

Environmental Partitioning and Transport Dynamics of Nonane (B91170)

The behavior of this compound in the environment is governed by its physical-chemical properties, influencing its distribution across different media.

Volatilization Rates from Aqueous and Soil Media

Volatilization is a significant process for this compound due to its relatively high vapor pressure and Henry's Law constant. At 25°C, this compound has an estimated vapor pressure of 4.45 mm Hg, indicating its existence primarily as a vapor in the atmosphere. nih.gov The Henry's Law constant for this compound is estimated to be 3.4 atm-cu m/mole, suggesting that volatilization from water surfaces is an important fate process. nih.gov This constant can also be expressed as 2.0 × 10⁻⁴ M/atm noaa.gov or 2.0 × 10⁻⁶ atm·m³/mol copernicus.org at 298.15 K.

Table 1: this compound Volatilization Parameters

ParameterValueConditionsSource
Vapor Pressure4.45 mm Hg25 °C nih.gov
Henry's Law Constant3.4 atm-cu m/mole nih.gov
Henry's Law Constant2.0 × 10⁻⁴ M/atm (or 2.0 × 10⁻⁶ atm·m³/mol)298.15 K (25 °C) noaa.govcopernicus.org
Atmospheric Half-life (OH radical reaction)1.7 daysPhotochemically-produced hydroxyl radicals nih.gov

Volatilization from moist soil surfaces is also expected to be an important fate process for this compound. nih.gov However, adsorption to soil can attenuate this volatilization. nih.gov

Immobile Behavior in Terrestrial Environments

This compound is expected to exhibit low mobility in soil due to its high estimated soil adsorption coefficient (Koc) of 8.0 × 10⁴. nih.gov This strong adsorption to soil particles limits its movement through the soil profile, suggesting that it is largely immobile in terrestrial environments. nih.gov If released into water, this compound is also expected to adsorb to suspended solids and sediment. nih.gov

Microbial Degradation Pathways of n-Alkanes Including this compound

Microbial degradation is a primary mechanism for the removal of this compound from the environment, occurring under both aerobic and anaerobic conditions. Microorganisms possess diverse enzyme systems to activate and metabolize these chemically inert compounds. frontiersin.orgresearchgate.net

Aerobic Degradation Mechanisms: Terminal, Subterminal, and Biterminal Oxidation Pathways

Under aerobic conditions, oxygen serves as the electron acceptor, and the degradation of n-alkanes like this compound is initiated by oxygenases, specifically alkane hydroxylases. frontiersin.orgresearchgate.netifpenergiesnouvelles.fr These enzymes introduce oxygen atoms into the alkane molecule. frontiersin.orgnih.gov Four main aerobic degradation pathways have been identified for n-alkanes:

Terminal Oxidation (Monoterminal Oxidation): This is a common pathway where the terminal methyl group of the alkane is attacked first, yielding a primary alcohol. frontiersin.orgchemicalbook.com This alcohol is then further oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form a fatty acid. frontiersin.orgresearchgate.netchemicalbook.com The resulting fatty acid then enters the β-oxidation pathway, leading to its complete mineralization into carbon dioxide and water. frontiersin.orgresearchgate.netchemicalbook.com The AlkB system of Pseudomonas putida GPo1, which oxidizes C5–C12 n-alkanes, is a well-characterized example of an enzyme system involved in terminal oxidation. frontiersin.orgnih.gov

Subterminal Oxidation: In this pathway, alkanes are oxidized at a subterminal position (e.g., the C2 or C3 position) to form a secondary alcohol or methyl acetone (B3395972). frontiersin.orgresearchgate.net This intermediate can then be further oxidized by enzymes like Baeyer–Villiger monooxygenase and esterase, generating an alcohol and a fatty acid. frontiersin.org Subterminal oxidation has been observed in bacteria such as Pseudomonas aeruginosa and Gordonia sp. strain TY-5. frontiersin.org

Biterminal Oxidation: This pathway involves the oxidation of both terminal methyl groups of the n-alkane, leading to the formation of a dicarboxylic acid without rupturing the carbon chain. frontiersin.orgnih.govrsc.org The fatty acid produced via monoterminal oxidation can undergo ω-hydroxylation at its terminal methyl group (ω position), forming an ω-hydroxy fatty acid, which is then converted to a dicarboxylic acid that also enters β-oxidation. frontiersin.org

Finnerty Pathway: This less common pathway, postulated for Acinetobacter spp., involves dioxygenases that form n-alkyl hydroperoxides, which are subsequently oxidized to peroxy acids, alkyl aldehydes, and fatty acids. frontiersin.orgrsc.org

Anaerobic Degradation Mechanisms: Fumarate (B1241708) Addition and Carboxylation Pathways

Anaerobic degradation of n-alkanes, including this compound, occurs in the absence of oxygen, often utilizing electron acceptors such as nitrate (B79036) or sulfate. frontiersin.org Two primary mechanisms are recognized for anaerobic n-alkane degradation:

Fumarate Addition Pathway: This is the most common and well-characterized anaerobic alkane activation mechanism. frontiersin.orgnih.govnih.gov It involves the addition of a subterminal carbon of the n-alkane to the double bond of fumarate, a common cell metabolite, via a radical mechanism. frontiersin.orgnih.govgeologyscience.ru This reaction yields an alkylsuccinate, such as (1-methylpentyl)succinate (B1244145) from n-hexane or dodecylsuccinic acid from n-dodecane. nih.govgeologyscience.ruresearchgate.net The alkylsuccinate is then further degraded through carbon skeleton rearrangement and β-oxidation. frontiersin.orggeologyscience.ru This pathway has been observed in sulfate-reducing bacteria (e.g., strain AK-01, strain CV2803T, strain Hxd3, strain Pnd3) and denitrifying bacteria (e.g., strain HxN1). frontiersin.orgnih.govnih.gov

Carboxylation Pathway: In this pathway, alkanes are transformed into fatty acids via subterminal carboxylation, typically at the C3 position of the alkane, followed by the elimination of two adjacent terminal carbon atoms. frontiersin.org This mechanism has been observed in sulfate-reducing bacterium strain Hxd3. frontiersin.orgnih.gov

Characterization of Enzymatic Systems and Alkane Hydroxylases in Biodegradation

The initial and often rate-limiting step in aerobic alkane degradation is catalyzed by alkane hydroxylases (AHs), a diverse class of oxygenases that introduce oxygen atoms into the alkane substrate. frontiersin.orgresearchgate.netnih.govethz.chasm.org These enzymes play a critical role in bioremediation. ifpenergiesnouvelles.frethz.ch

Different types of alkane hydroxylases are responsible for degrading n-alkanes of varying chain lengths:

AlkB-type Alkane Hydroxylases: These are integral membrane non-heme di-iron monooxygenases, widely characterized in bacteria like Pseudomonas putida GPo1. frontiersin.orgresearchgate.netnih.govethz.ch The Pseudomonas putida GPo1 system, for instance, oxidizes C5–C12 n-alkanes to 1-alkanols and requires two electron transfer proteins: rubredoxin (AlkG) and rubredoxin reductase (AlkT). frontiersin.orgnih.govasm.org These enzymes are crucial for the hydroxylation reaction. frontiersin.org

Cytochrome P450 Enzymes (CYP153 family): These enzymes are soluble and belong to the P450 superfamily. researchgate.netifpenergiesnouvelles.frresearchgate.net They are commonly found in alkane-degrading bacteria and yeasts, and are particularly important for the hydroxylation of medium-chain alkanes (C5 to C16). frontiersin.orgresearchgate.netethz.chasm.org CYP153 enzymes can cooperate with AlkB-type hydroxylases to degrade a broader spectrum of n-alkanes. asm.org For example, Novosphingobium aromaticivorans DSM 12444 possesses CYP153C1, which can bind linear alkanes including this compound. frontiersin.org

Long-Chain Alkane Monooxygenases (LadA and AlmA): For longer-chain alkanes (C17+), enzymes like LadA and AlmA are involved. frontiersin.orgnih.govasm.org LadA, a long-chain alkane monooxygenase, has been characterized structurally. frontiersin.orgnih.gov

The presence of multiple alkane hydroxylase systems within a single bacterial cell is not uncommon, allowing for the degradation of a wide range of hydrocarbon substrates. researchgate.net

Nonane in Atmospheric Chemistry Research

Atmospheric Fate and Transformation Processes of Gaseous Nonane (B91170)

The primary fate of gaseous this compound in the troposphere is determined by its reaction with photochemically generated oxidants. During the daytime, the dominant removal process for this compound is its reaction with the hydroxyl radical (OH). mdpi.com This reaction initiates a cascade of oxidation steps.

The initial reaction involves the abstraction of a hydrogen atom from the this compound molecule by an OH radical, forming an alkyl radical (C₉H₁₉•) and a water molecule. In the presence of atmospheric oxygen (O₂), this alkyl radical rapidly combines to form a nonyl peroxy radical (C₉H₁₉O₂•). The subsequent reactions of this peroxy radical depend on the concentration of nitrogen oxides (NOₓ).

In environments with high NOₓ concentrations, the peroxy radical will primarily react with nitric oxide (NO) to form an alkoxy radical (C₉H₁₉O•) and nitrogen dioxide (NO₂). This alkoxy radical can then undergo further reactions, including isomerization or reaction with O₂, leading to the formation of various oxygenated products. In low NOₓ environments, the peroxy radical may react with the hydroperoxy radical (HO₂) or other peroxy radicals. These transformation processes ultimately lead to the formation of more oxidized, less volatile compounds that can partition into the particle phase. d-nb.infoacs.org The atmospheric lifetime of this compound is primarily controlled by the OH radical concentration and is estimated to be approximately 35 to 43 hours.

Reaction Kinetics of this compound with Key Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone)

The rate at which this compound is removed from the atmosphere is governed by the kinetics of its reactions with key oxidants. The most significant of these is the reaction with the hydroxyl radical. The reaction with ozone (O₃), on the other hand, is exceptionally slow for alkanes and is not considered a significant atmospheric loss pathway for this compound. cdnsciencepub.com

The reaction rate constant for this compound with OH radicals has been determined in several laboratory studies. These studies provide crucial data for atmospheric models that predict the impact of this compound on air quality. The rate constant is temperature-dependent, which is a critical factor given the temperature variations in the troposphere.

An Arrhenius expression describes this temperature dependence. One study determined the Arrhenius expression for the reaction of OH with n-nonane over a temperature range of 240-340 K to be:

k₂(T) = (4.35 ± 0.49) × 10⁻¹¹ exp[(-411 ± 32)/T] cm³ molecule⁻¹ s⁻¹ acs.org

At a standard atmospheric temperature of 298 K (approximately 25°C), the rate constant for this reaction is approximately 1.13 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org This relatively fast reaction rate confirms the role of the OH radical as the primary sink for this compound in the sunlit atmosphere.

Rate Constants for the Reaction of n-Nonane with Hydroxyl Radicals

Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Reference
2981.13 x 10⁻¹¹ acs.org
299 ± 29.76 x 10⁻¹² copernicus.org
Arrhenius Expression: k(T) = (4.35 ± 0.49) × 10⁻¹¹ exp[(-411 ± 32)/T]

Formation of Secondary Organic Aerosols and Nitrogenous Organic Compounds from this compound Oxidation

The atmospheric oxidation of this compound leads to the formation of products with lower volatility than the parent compound. These products can condense to form new particles or add to existing ones, creating secondary organic aerosol (SOA). nih.gov The efficiency of this process, known as the SOA yield, is dependent on the carbon number of the alkane and the specific atmospheric conditions, particularly the level of nitrogen oxides (NOₓ). acs.orgacs.org

Under high-NOₓ conditions, typical of urban environments, the oxidation of n-alkanes leads significantly to the formation of nitrogen-containing organic compounds. nih.gov The reaction of the peroxy radicals (RO₂) with nitric oxide (NO) is a key step that produces organic nitrates. acs.org Studies on n-alkanes have shown that the resulting SOA is composed of a variety of nitrate-containing products. nih.gov

Detailed analysis of the aerosol formed from n-alkane oxidation in the presence of NOₓ reveals that the particles consist of both first-generation and multi-generational products, all of which are nitrates. nih.gov Major first-generation products include δ-hydroxynitrates. Higher-generation products are more complex and can include dinitrates and hydroxydinitrates. nih.gov At higher organic aerosol mass concentrations, the mass spectrum of the SOA can be dominated by a signal at an m/z of 30, which is a characteristic fragment of organic nitrates. acs.org For n-alkanes ranging from C8 to C15, SOA yields were found to increase significantly with the length of the carbon chain. nih.gov

Oxidation Products of n-Alkanes Leading to SOA Formation

Reaction ConditionPrimary IntermediatesMajor SOA Components
High-NOₓAlkyl Radicals (R•), Peroxy Radicals (RO₂•), Alkoxy Radicals (RO•)δ-Hydroxynitrates, Dinitrates, Hydroxydinitrates
Low-NOₓPeroxy Radicals (RO₂•)Hydroperoxides, Multifunctional Oxygenates

Advanced Analytical Techniques and Reference Standards Utilizing Nonane

Chromatographic Applications of n-Nonane

Nonane's high purity and stability make it a valuable compound in chromatographic separations, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). atomscientific.com

This compound (B91170) as a High-Purity Solvent and Reference Standard in High-Performance Liquid Chromatography (HPLC)

In HPLC, high-purity n-Nonane is utilized for separating, identifying, and quantifying compounds, especially non-polar analytes. atomscientific.com Its applications include:

Calibration of HPLC Systems: this compound can be used to calibrate detectors, such as UV or refractive index detectors, in HPLC systems. This helps establish baseline conditions and ensures consistent detector response during the analysis of sample compounds. atomscientific.comatomscientific.com

Internal Standard for Quantitative Analysis: It is employed as an internal standard in quantitative analysis to ensure accuracy in measuring analyte concentrations by compensating for variations in sample injection and detector response. atomscientific.comatomscientific.com

Mobile Phase Component: this compound is commonly used as part of the mobile phase in HPLC, particularly when non-polar stationary phases are employed. It facilitates the separation of compounds based on their hydrophobicity and polarity. atomscientific.comatomscientific.comchromedia.org High-purity n-nonane is suitable for HPLC and SMB chromatography processes. chempoint.com For instance, 1,9-diiodothis compound (B1329630) and this compound-2,4-dione can be analyzed by reverse phase HPLC using a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.comsielc.com

Utilization of this compound for Calibration and as a Standard in Gas Chromatography (GC)

Due to its purity and stability, n-Nonane serves as a reference or calibration standard in Gas Chromatography. atomscientific.comatomscientific.comchemtronlabs.com It is frequently used to determine retention times and response factors for individual components in complex petroleum mixtures. bioszeparacio.hu

Table 1: Representative GC Retention Times for this compound on Various Columns

CompoundColumn TypeRetention Time (min)Mobile PhaseStationary PhaseReference
n-NonaneDB-624 (30 m x 0.53 mm)14.63, 14.95HeliumDB-624 axialscientific.com
n-NonaneCarbowax20.67CH₄Carbowax chegg.com
n-NonaneAbsorbent No. 14.24Not specifiedNot specified glsciences.com
n-NonaneAbsorbent No. 25.19Not specifiedNot specified glsciences.com
n-NonaneAbsorbent No. 35.59Not specifiedNot specified glsciences.com

This compound is also used as a reference compound in retention time alignment software for GC and GC-MS analysis, helping to account for shifts due to column maintenance, column changes, or method transfers. thermofisher.com

Solvent for Comprehensive Hydrocarbon Mixture Analysis

This compound is used as a solvent in the analysis of hydrocarbon mixtures, including petrochemical products, oils, and fuels. atomscientific.comatomscientific.com It can serve as a reference solvent for analyzing complex mixtures of non-polar substances, contributing to detailed hydrocarbon analysis (DHA) and simulated distillation (SimDist) methods. atomscientific.comrestek.comrestek.com

Spectroscopic and Calorimetric Methods for this compound and this compound Mixtures

Spectroscopic and calorimetric techniques are crucial for understanding the thermal behavior and phase transitions of this compound and its mixtures.

Solid–Liquid Phase Equilibrium Studies of this compound Binary Systems (e.g., DSC, HSM, Raman Spectroscopy)

Solid–liquid phase equilibrium studies provide critical insights into the melting and solidification behavior of binary mixtures. These studies are vital for optimizing thermal energy storage (TES) systems and enhancing the performance of Phase Change Materials (PCM). iku.edu.trresearchgate.net

For instance, the solid–liquid phase equilibrium of the n-nonane (n-C9) + n-undecane (n-C11) system has been extensively studied. researchgate.netiku.edu.trablesci.com This binary system demonstrates promising characteristics for low-temperature TES applications. researchgate.netiku.edu.tr

Differential Scanning Calorimetry (DSC): DSC analysis is used to obtain the temperature and enthalpy of solid–solid and solid–liquid transitions. iku.edu.trresearchgate.netiku.edu.tr For the n-nonane + n-undecane system, a congruent melting solid solution was observed at low temperatures, specifically for a blend with a molar composition of 0.10 n-undecane (xundecane = 0.10), exhibiting a melting point of 215.84 K and an enthalpy of fusion of 13.6 kJ·mol⁻¹. iku.edu.tr

Hot–Stage Microscopy (HSM): HSM visually and semi-quantitatively complements DSC data, especially for solid–liquid and solid–solid (polymorphic) phase transitions. iku.edu.trresearchgate.netiku.edu.tr HSM confirmed the formation of the first liquid drop at 215.15 K and complete melting at 217.15 K for the n-nonane + n-undecane mixture with xundecane = 0.10. iku.edu.tr

Low-Temperature Raman Spectroscopy: Raman spectroscopy is employed to understand and identify thermal events, confirming polymorphic transitions and solid-to-liquid phase changes. iku.edu.trresearchgate.netiku.edu.trresearchgate.net For the n-nonane + n-undecane system, Raman spectroscopy confirmed the DSC results, particularly for mixtures exhibiting polymorphism. iku.edu.tr

Another notable system is the n-nonane (n-C9) + n-decane (n-C10) binary system . iku.edu.trresearchgate.net This system is part of ongoing research into n-alkane phase equilibrium for low-temperature TES, which has revealed a dependence on the odd or even number of carbon atoms in the alkane chains. iku.edu.trresearchgate.net The n-C9 + n-C10 system appears to exhibit a peritectic solid–liquid phase diagram at low temperatures, with a peritectic temperature of 222.41 K and a peritectic composition around xthis compound = 0.60. iku.edu.trresearchgate.net

Table 2: Solid-Liquid Phase Transition Data for this compound Binary Systems

SystemTechniqueObservationTemperature (K)Enthalpy of Fusion (kJ·mol⁻¹)Reference
n-Nonane + n-UndecaneDSC, HSMCongruent melting solid solution (xundecane = 0.10)215.8413.6 iku.edu.tr
n-Nonane + n-DecaneDSCPeritectic solid–liquid phase diagram222.41Not specified iku.edu.trresearchgate.net

Porosity Characterization of Advanced Materials via "this compound Blocking of Micropores"

The "this compound preadsorption method" (NP-method) is a recognized standard technique for characterizing microporous solids. iupac.orgpsu.edugoldapp.com.cn This method is based on the observation that n-nonane desorbs infinitely slowly from micropores at ambient temperatures, effectively blocking them. iupac.org

This technique is widely used for:

Determination of Total Micropore Volume: Particularly for activated carbons, the NP-method helps determine the total micropore volume. iupac.orgpsu.edusci-hub.se The volume difference in nitrogen physisorption isotherms at 77 K before and after n-nonane preadsorption allows for the precise determination of microporous volume. sci-hub.seua.esacs.org

Measurement of External Surface Area: It is also used to measure the external surface area of a sample, such as catalysts. iupac.org

Differentiation of Pore Sizes: The method can distinguish between narrow and wide micropores in activated carbons. psu.edu For instance, volumes of narrow micropores, calculated by adsorption of carbon dioxide at 273 K, show a linear correlation with the volumes blocked by n-nonane. acs.orgnih.gov

The n-nonane preadsorption method allows for the decoupling of adsorption in micropores from adsorption on the external (and mesopore) surface. sci-hub.se Studies have shown that n-nonane can totally block the microporous channels of materials like silicalite-1, preventing the diffusion of other adsorbates. iupac.org While effective, the n-nonane preadsorption technique can be time-consuming and challenging for routine laboratory analysis. sci-hub.se

Specialized Industrial and Energy Research Applications of Nonane

Nonane (B91170) as a Reference Fuel Component in Combustion and Engine Research

This compound serves as a crucial component in combustion and engine research, providing insights into fuel performance and behavior. Its characteristics, particularly its low octane (B31449) rating, make it a relevant subject for understanding engine knocking and refining fuel formulations. kfupm.edu.samdpi.comresearchgate.net

However, some commercial market analyses suggest that this compound can be used as a fuel additive to enhance gasoline's octane rating, improving engine performance and reducing knocking. researchgate.nettechconnect.org This apparent contradiction highlights the complexity of fuel chemistry, where the specific isomer of this compound and its interaction with other blend components can significantly influence the final fuel properties. Nevertheless, the prevailing scientific literature emphasizes n-nonane's low octane characteristics, making it a critical component for studying the fundamental aspects of fuel autoignition and for developing more robust kinetic models for combustion. kfupm.edu.samdpi.comresearchgate.netacs.org

Table 1: Octane Ratings of n-Nonane

Octane Rating TypeValueReference
Research Octane Number (RON)-18 kfupm.edu.samdpi.com
Motor Octane Number (MON)-20 kfupm.edu.samdpi.comvedantu.com

n-Nonane is a medium-chain n-alkane that serves as a representative of the light-end components found in both jet and diesel fuels. acs.org Its combustion behavior, particularly its low-temperature oxidation, has been extensively investigated in jet-stirred reactors to gain deep insight into its reactivity and the formation mechanisms of various intermediates and products. acs.org These studies contribute to the development of kinetic models for n-nonane and larger-chain alkane oxidation, which are crucial for understanding the combustion performance of hydrocarbon fuels and reducing pollutants. acs.orgacs.org

As a component of jet-propulsion fuel 8 (JP-8), n-nonane is relevant in studies concerning the characteristics and behavior of jet fuels. chem-soc.sicoolprop.org Furthermore, n-nonane is utilized as a blending agent in both gasoline and diesel fuels, contributing to enhanced combustion efficiency. researchgate.net Its high energy content and compatibility with jet engines make it an attractive consideration for jet fuel blending. researchgate.net Research also involves the analysis of n-nonane as a component in bioderived alternative diesel fuels, as identified through gas chromatography/mass spectrometry. acs.org

Table 2: Role of n-Nonane in Fuel Component Studies

Fuel TypeApplication/RoleKey Research AreaReference
Jet FuelRepresentative light-end component, component of JP-8Low-temperature oxidation, kinetic model development chem-soc.siacs.orgcoolprop.org
Diesel FuelRepresentative light-end component, blending agentLow-temperature oxidation, kinetic model development, bioderived fuel analysis researchgate.netacs.orgacs.org

This compound in Advanced Materials Synthesis and Processing

This compound plays a significant role in the synthesis and processing of advanced materials, particularly as a reaction medium and in the formulation of high-performance fluids.

n-Nonane is utilized as a solvent and medium in the synthesis of various nanoparticles, influencing their size and stability. For instance, in the synthesis of platinum nanoparticles, n-nonane has been shown to affect the resulting particle sizes, with its influence being greater than that of cyclohexane (B81311) or n-hexane. researchgate.net It is also employed as a solvent for nickel nanoparticles, including for their de-agglomeration, where its presence can be observed during analytical techniques like X-ray photoelectron spectroscopy (XPS). techconnect.org

Furthermore, n-nonane acts as a component of nonaqueous microemulsion systems, which serve as templating media for the synthesis of gold nanoparticles. These microemulsions, typically composed of an ionic liquid, a surfactant (e.g., Brij 30), and n-nonane, facilitate the formation of nanoparticles through techniques like UV-photoreduction. arxiv.org Its use as a solvent in the synthesis of high-performance nanocatalysts underscores its versatility in creating metallic nanoparticles with controlled sizes and morphologies. chempoint.com

n-Nonane is a recognized component in the formulation of high-performance lubricants and industrial fluids. It is listed as a primary chemistry in "Lubricant Formulation" for both technical and pure grades. chempoint.comgoogle.com Its applications in this sector are diverse, including its use as a carrier solvent and a component in various types of lubricants and industrial oils. chempoint.comgoogle.com

Specific applications of n-nonane in lubricant formulation include:

Air compressor oils chempoint.comgoogle.com

Automatic transmission fluids chempoint.comgoogle.com

Automotive lubricants chempoint.comgoogle.com

Heavy-duty engine oils chempoint.comgoogle.com

Hydraulic oils chempoint.comgoogle.com

Industrial oils chempoint.comgoogle.com

Passenger car motor oils chempoint.comgoogle.com

Synthetic lubricants chempoint.comgoogle.com

Textile oils chempoint.comgoogle.com

Turbine oils chempoint.comgoogle.com

Beyond lubricants, n-nonane is also employed in the formulation of other industrial fluids, such as electroplating fluids and those used in vibratory deburring cleaning processes. chempoint.comgoogle.com Its properties as a high-purity hydrocarbon contribute to the performance and stability of these specialized formulations. chempoint.comgoogle.com

This compound as a High-Purity Solvent and Intermediate in Specialty Chemical Manufacturing

n-Nonane is widely recognized and utilized as a high-purity solvent across various sectors of specialty chemical manufacturing due to its low polarity, low reactivity, and high boiling point. haltermann-carless.comottokemi.com It is available in high-purity grades (e.g., 99% pure), ensuring minimal impurities for sensitive processes. chempoint.comgoogle.com

As a solvent, n-nonane finds extensive application in:

Pharmaceutical Industry: It is used as a high-purity solvent in pharmaceutical manufacturing plants, including for sterile drug formulation and as an inert carrier or extraction solvent during the formulation of active pharmaceutical ingredients (APIs). atomscientific.com Its high purity also makes it suitable for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as a reference standard, calibration standard, and mobile phase component, crucial for analytical chemistry in the pharmaceutical and other industries.

Electronics Manufacturing: this compound is widely employed for cleaning circuit boards and other micro-components, where the demand for high-purity, non-reactive solvents is stringent. atomscientific.com

General Chemical and Petroleum Industries: It serves as an effective organic solvent for extracting and diluting a range of substances, including paints, resins, fats, and waxes. ottokemi.com Its use as an entraining agent in distillation technology, for example, to separate water or other small, polar molecules like acetic acid from reactions, further highlights its utility in chemical processes. haltermann-carless.com

Organic Synthesis: n-Nonane is directly used in organic synthesis processes as a solvent. ottokemi.comgoogle.com It is also an active ingredient in certain varnishes, paints, and security printing inks. google.com

While n-nonane itself is primarily valued as a high-purity solvent and a component in various formulations, its derivatives or related compounds can serve as intermediates in specialty chemical manufacturing. For instance, nonanedioic acid (azelaic acid), a compound structurally related to this compound, is used as a raw material for preparing this compound diamine, which is a key intermediate for synthesizing polyamides and polyurethanes, and finds applications in food packaging and pharmaceuticals. acs.org This illustrates the broader family of this compound-based compounds contributing to the specialty chemical sector.

Extraction and Purification of Non-Polar Compounds in Chemical Processes

This compound is extensively utilized in chemical processes for the extraction and purification of non-polar compounds due to its inherent non-polar characteristics and low solubility in water solubilityofthings.comalliancechemical.comfoodcom.pl. The principle of "like dissolves like" dictates that non-polar solvents like this compound are effective in dissolving non-polar substances, including fats, waxes, and other hydrophobic molecules alliancechemical.comfoodcom.pl.

In industrial settings, this compound finds application as a degreasing agent and solvent for removing contaminants from surfaces and equipment camachem.com. Its high purity grades are particularly important in analytical chemistry, where it serves as a high-purity solvent or reference standard in High-Performance Liquid Chromatography (HPLC) for the separation, identification, and quantification of non-polar analytes atomscientific.com. This compound can also function as a reference solvent for analyzing complex mixtures of non-polar substances, such as petrochemical products, oils, and fuels, and is employed as an internal standard in quantitative analysis atomscientific.com.

Research findings highlight this compound's role in liquid-liquid extraction processes. For instance, studies have investigated the liquid-liquid extraction of toluene (B28343) from paraffin (B1166041) compounds, including this compound, using mixed ionic solvents researchgate.netacs.org. These studies demonstrate the efficacy of certain binary ionic solvent mixtures, such as 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate (B91526) ([hmim][PF6]) and 1-ethyl-3-methylimidazolium (B1214524) methylsulfate (B1228091) ([emim][CH3SO4]), in improving both the toluene distribution ratio and selectivity compared to pure ionic liquids or sulfolane (B150427) researchgate.netacs.org. This indicates this compound's relevance in advanced separation techniques for hydrocarbon mixtures.

Another research area involves the use of this compound in the extraction of asphaltenes from petroleum samples. A comparative study between n-heptane and n-nonane for asphaltene extraction revealed that n-nonane preferentially promoted the contribution of specific heteroatomic classes, such as O_o and O_oS_s, in the extracted asphaltene mixtures acs.org. This selective extraction capability underscores this compound's utility in tailoring extraction processes for desired compositional profiles in energy research.

The choice of solvent in extraction processes is influenced by factors such as polarity, solubility, volatility, and safety tutorchase.com. This compound's non-polar nature, coupled with its ability to dissolve a wide range of organic compounds, makes it a suitable choice for applications requiring the isolation or purification of non-polar chemical entities solubilityofthings.comalliancechemical.comfoodcom.pl.

Chemical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound and its derivatives play a significant role as chemical intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs) and other biologically active compounds camachem.comgoogle.com. The versatility of this compound-derived structures allows for their incorporation into complex molecular architectures, contributing to the development of new drugs with diverse therapeutic applications.

One notable application is the use of (S,S)-2,8-diazabicyclo[4.3.0]this compound as a crucial chiral intermediate in the synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic evitachem.comgoogle.comacs.org. The efficient synthesis of this intermediate often involves multi-step processes, with research focusing on optimizing synthetic routes for improved yield, purity, and cost-effectiveness google.comacs.orgchemicalbook.in. For example, an intramolecular double stereodifferentiation methodology has been developed to achieve high stereoselectivity in the hydrogenation reaction to build the cis- tutorchase.comevitachem.com bicyclic system with the desired stereochemistry for this intermediate acs.org.

Other this compound-derived compounds also serve as important precursors in pharmaceutical synthesis:

tert-butyl 3,7-diaza-bicyclo[3.3.1]this compound-3-carboxylate is utilized as a precursor in the synthesis of drugs targeting central nervous system disorders, including those for Alzheimer's and Parkinson's disease .

9-Azabicyclo[3.3.1]this compound is employed in the pharmaceutical industry for the synthesis of various compounds, including its use as a ligand in coordination chemistry cymitquimica.com.

2-Azaspiro[4.4]this compound , characterized by its unique spirocyclic structure, is a valuable chiral building block in the development of new drugs, particularly those aimed at treating central nervous system disorders such as schizophrenia and anxiety lookchem.com. Its incorporation can enhance the biological activity and selectivity of therapeutic agents lookchem.com.

1,3-Diazaspiro(4.4)this compound-2,4-dione acts as a precursor in the synthesis of other biologically active compounds, such as antibiotics and anti-inflammatory agents ontosight.ai.

7-oxo-2-azaspiro[3.5]this compound is recognized as a promising drug intermediate due to its high biological activity, including its potential as a Respiratory Syncytial Virus (RSV) inhibitor and an irreversible inhibitor of an Epidermal Growth Factor Receptor (EGFR) google.com.

The manufacture of specialty chemicals like tert-nonanethiol (B1584881) also involves this compound precursors, highlighting this compound's foundational role in producing diverse chemical entities for the pharmaceutical sector ontosight.ai. The development of efficient and scalable synthetic routes for these this compound-derived intermediates is crucial for their commercial production and the advancement of drug discovery acs.orgchemicalbook.ingoogle.com.

Future Research Directions and Interdisciplinary Prospects in Nonane Studies

Exploration of Novel Catalytic Systems for Nonane (B91170) Functionalization

The selective functionalization of non-activated C-H bonds in alkanes like this compound remains a significant challenge in synthetic chemistry due to their inherent inertness and the difficulty in achieving regioselectivity. Developing novel catalytic systems is paramount for transforming this compound into more valuable chemical products.

Current research in this area focuses on various catalytic strategies, including both metal-based and organocatalytic approaches. For instance, fluorinated silver catalysts have shown promise in efficiently catalyzing the functionalization of non-activated alkanes, such as hexane (B92381) and 2,3-dimethylbutane, by inserting CHCO2Et units into their C-H bonds. These reactions are quantitative and can operate under biphasic conditions, allowing for catalyst recovery and reuse with consistent chemo- and regioselectivities. researchgate.net Similarly, manganese complexes have been explored for the selective C-H oxidations of unactivated C-H bonds in aliphatic compounds using hydrogen peroxide (H2O2) as an oxidant. mdpi.com

Beyond direct functionalization, this compound derivatives themselves are being investigated as components of catalytic systems. For example, 9-azabicyclo[3.3.1]this compound N-oxyl (ABNO), a stable nitroxyl (B88944) radical, exhibits high activity in the catalytic oxidation of alcohols to their corresponding carbonyl compounds, demonstrating superior performance compared to TEMPO. researchgate.netsigmaaldrich.comacs.org This highlights the potential for designing this compound-derived structures as effective organocatalysts. Another example is the commercial 9-borabicyclo[3.3.1]this compound dimer, which has been utilized as a metal-free catalyst for the monohydroboration of carbodiimides. rsc.orgrsc.org

Future research directions include:

Developing highly selective catalysts : Focus on achieving high regioselectivity and chemoselectivity for C-H functionalization of this compound, potentially through the design of catalysts that can differentiate between various C-H bonds within the molecule.

Utilizing sustainable oxidants : Expanding the use of environmentally benign oxidants like molecular oxygen or hydrogen peroxide in catalytic oxidation processes for this compound.

Designing robust and recyclable catalytic systems : Creating catalysts that are stable, easily recoverable, and reusable over multiple cycles to improve the economic and environmental viability of this compound functionalization.

Exploring photocatalysis and electrocatalysis : Investigating light-driven or electrochemically driven catalytic systems for this compound transformations, which could offer milder reaction conditions and reduced energy consumption.

Integrated Environmental Modeling and Experimental Studies of this compound Fate

Understanding the environmental fate of this compound is crucial for assessing its impact and developing effective remediation strategies, given its presence in fuels and potential for release into the environment. nih.gov Integrated environmental modeling, coupled with experimental studies, provides a comprehensive approach to predict and understand this compound's behavior in various environmental compartments.

Experimental studies have elucidated key degradation pathways for this compound. In aerobic conditions, microorganisms utilize alkane hydroxylases to initiate the degradation of n-alkanes, including this compound, by inserting oxygen atoms into the alkane chain. This can lead to terminal oxidation (forming fatty acids) or subterminal oxidation (forming secondary alcohols or methyl acetone). frontiersin.org Anaerobic degradation pathways involve alternative electron acceptors like nitrate (B79036) or sulfate, proceeding via mechanisms such as fumarate (B1241708) addition or carboxylation. frontiersin.org For instance, Novosphingobium aromaticivorans DSM 12444 is known to bind linear alkanes like this compound. frontiersin.org

Atmospheric degradation studies indicate that this compound reacts with hydroxyl radicals (OH) in the gas phase. The estimated atmospheric lifetime for n-nonane due to reaction with hydroxyl radicals is approximately 35 hours. researchgate.net Research on the biodegradation kinetics of hydrocarbons in surface water has shown that increasing concentrations can sometimes inhibit degradation. concawe.eu

Environmental fate models aim to quantitatively describe the transport, transfer, and degradation processes of chemicals in the environment using mass balance equations. mdpi.comup.ptresearchgate.net These models are built upon extensive empirical data, including degradation rates and sorption properties. battelle.org

Future research directions include:

Refining environmental fate models : Incorporating more detailed mechanistic data from experimental studies into environmental models to improve their predictive accuracy for this compound's distribution and persistence in air, water, and soil.

Investigating complex environmental matrices : Studying this compound's fate in diverse and complex environmental matrices, such as contaminated soils, sediments, and groundwater, to better understand its interactions with different components.

Developing bioremediation strategies : Identifying and optimizing microbial consortia or specific enzymes for enhanced biodegradation of this compound in contaminated sites.

Assessing synergistic and antagonistic effects : Investigating how the presence of other hydrocarbons or pollutants affects the environmental degradation and transport of this compound.

Synergistic Approaches Combining Computational Chemistry and Experimental this compound Research

The integration of computational chemistry with experimental research offers a powerful synergistic approach to accelerate the understanding and manipulation of this compound. Computational methods can provide atomic-level insights, predict properties, and elucidate reaction mechanisms that are challenging to probe experimentally, while experimental data serve to validate and refine computational models.

Molecular dynamics (MD) simulations have proven valuable in predicting the liquid-vapor interfacial tension (IFT) of alkane mixtures, including those containing n-nonane. These predictions have been thoroughly validated against experimental data, demonstrating the accuracy of MD simulations in reproducing experimental IFTs within a small margin of error (e.g., better than 0.5 mN/m or 5% on average). researchgate.netnih.govacs.org This capability alleviates the need for difficult and costly experiments, especially under conditions relevant to the energy industry. researchgate.netnih.gov

Density Functional Theory (DFT) calculations are extensively used to investigate reaction mechanisms and energetics. For instance, DFT has been applied to understand the mechanism and stereochemistry in the synthesis of chiral spiro[4.4]this compound-1,6-diones. pku.edu.cn DFT studies have also been employed to establish reaction mechanisms for various organic transformations, including nitrosolysis reactions and transannular cyclizations involving this compound-related structures, by analyzing transition states and energy profiles. rsc.orgresearchgate.netresearchgate.net Furthermore, computational methods, including DFT, are used to investigate the intimate mechanisms of C-H activation steps, such as those involving transition metals. rutgers.eduscielo.brscielo.br

The synergy between these approaches is evident in:

Mechanism elucidation : Computational methods can propose and evaluate plausible reaction mechanisms, guiding experimental design and interpretation.

Property prediction : Predicting physical and chemical properties of this compound and its derivatives, such as boiling points, densities, and solubilities, which can inform experimental work.

Catalyst design : Using computational screening to identify promising catalytic materials or ligand designs for this compound functionalization before experimental synthesis.

Environmental fate prediction : Simulating the transport and transformation of this compound in environmental systems to complement and guide experimental monitoring efforts.

Future research directions include:

Developing more accurate force fields and computational models : Continuously improving the accuracy of computational methods, particularly force fields for MD simulations and functionals for DFT, to better describe this compound's interactions and reactivity.

High-throughput computational screening : Utilizing computational techniques for rapid screening of large libraries of catalysts or environmental conditions to identify optimal pathways for this compound transformation or degradation.

Machine learning integration : Employing machine learning algorithms trained on combined experimental and computational data to predict this compound properties, reaction outcomes, and environmental behavior with higher efficiency and accuracy.

Multi-scale modeling : Integrating computational models across different scales (from quantum mechanics to macroscopic environmental models) to provide a holistic understanding of this compound's behavior.

Q & A

Q. What are the standard experimental methods for synthesizing and purifying Nonane in laboratory settings?

this compound is typically synthesized via hydrogenation of nonene (C₉H₁₈) using catalysts like palladium or nickel. Post-synthesis, purification involves fractional distillation to isolate this compound from byproducts, followed by characterization via gas chromatography (GC) to confirm purity (>99%). For rigorous studies, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to validate molecular structure . In peer-reviewed publications, experimental sections must detail catalyst ratios, reaction temperatures, and distillation parameters to ensure reproducibility .

Q. How is this compound’s solubility in polar/non-polar solvents determined, and what methodological precautions are necessary?

this compound’s solubility is quantified using shake-flask methods: the compound is mixed with solvents (e.g., water, benzene) under controlled temperatures, and phase separation is analyzed via UV-Vis spectroscopy or HPLC. Due to its hydrophobicity (log P ≈ 5.2), this compound exhibits negligible solubility in water (<0.1 mg/L) but high miscibility in non-polar solvents like hexane. Researchers must account for temperature fluctuations (±0.5°C) and solvent purity to avoid experimental bias .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure and purity?

  • NMR : ¹H NMR confirms hydrogen environments (δ 0.8–1.5 ppm for CH₃/CH₂ groups).
  • IR Spectroscopy : C-H stretching vibrations (2850–2960 cm⁻¹) and bending modes (1450–1475 cm⁻¹) validate alkane bonds.
  • Mass Spectrometry : Molecular ion peak at m/z 128.3 (C₉H₂₀⁺) and fragmentation patterns distinguish this compound from isomers. Cross-referencing with databases like NIST ensures accuracy .

Q. What safety protocols are critical when handling this compound in combustion studies?

this compound’s flammability (flash point: 31°C) requires explosion-proof equipment, grounded containers, and inert atmospheres (e.g., nitrogen) during handling. Ventilation systems must maintain vapor concentrations below 500 ppm (NIOSH limit). Emergency protocols for pulmonary edema (from overexposure) and fire suppression using CO₂/dry chemical agents are mandatory .

Q. How does this compound’s physicochemical profile influence its role as a solvent in organic reactions?

this compound’s low polarity (dielectric constant: ~2.0) makes it ideal for dissolving hydrophobic compounds (e.g., lipids, polymers). Its high boiling point (150.8°C) allows reflux reactions without solvent evaporation. Researchers should pre-test compatibility with reactants to avoid side reactions (e.g., radical formation at high temperatures) .

Advanced Research Questions

Q. What methodological challenges arise in measuring this compound’s nucleation rates under high-pressure conditions?

High-pressure nucleation experiments (e.g., in natural gas mixtures) face challenges in maintaining isothermal conditions and detecting nanoscale clusters. Static diffusion cloud chambers and expansion wave tubes are used to measure nucleation rates (J) at pressures up to 50 bar. Discrepancies between theoretical (gradient theory) and experimental J values (10¹⁵–10¹⁷ m⁻³s⁻¹) require error analysis of pressure sensors (±0.1 bar) and temperature controls (±0.2 K) .

Q. How do computational models reconcile discrepancies in predicting this compound’s surface tension and cluster dynamics?

Density functional theory (DFT) and gradient theory incorporating the Peng-Robinson equation of state compute surface tension (γ ≈ 22 mN/m at 25°C) and Tolman lengths (δ ≈ 0.3 nm). Discrepancies with experimental γ values (~23.4 mN/m) arise from neglecting cluster translation energy in DFT. Hybrid models integrating molecular dynamics (MD) simulations of evaporation rates improve accuracy .

Q. What experimental designs address contradictions in this compound’s thermodynamic data across different studies?

Meta-analyses of vapor pressure (P₀) and enthalpy of vaporization (ΔHvap) datasets reveal outliers due to impurities or calibration errors. Best practices include:

  • Using differential scanning calorimetry (DSC) for ΔHvap (≈40 kJ/mol).
  • Validating P₀ measurements with Antoine equation parameters (A=4.1, B=1500, C=230). Cross-laboratory collaborations and standardized purity checks (GC-MS) minimize inconsistencies .

Q. How can this compound’s role in atmospheric aerosol formation be quantified using advanced analytical techniques?

Proton-transfer-reaction mass spectrometry (PTR-MS) and aerosol mass spectrometry (AMS) track this compound’s oxidation products (e.g., nonanal) in smog chamber experiments. Computational fluid dynamics (CFD) models paired with laser-induced fluorescence (LIF) quantify mixing ratios (ppb–ppm) and secondary organic aerosol (SOA) yields (~5–15%) .

Q. What are the limitations of current models in predicting this compound’s phase behavior in hydrocarbon mixtures?

Equations of state (e.g., van der Waals, SRK) underestimate this compound’s critical parameters (Tₜ = 594 K, Pₜ = 2.3 MPa) in methane-rich systems. Modifications like the Carnahan-Starling repulsive term improve predictions. Researchers must validate models with high-pressure PVT data and account for asymmetric mixing rules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.